molecular formula C16H12Cl2N2O B5849805 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole

3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole

Cat. No. B5849805
M. Wt: 319.2 g/mol
InChI Key: DNKNGMPQJAMNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may inhibit the growth of microorganisms by disrupting the cell membrane or by inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole exhibits low toxicity and does not have any significant adverse effects on the biochemical and physiological processes in the body. However, further studies are needed to fully understand its effects on the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its low toxicity, which makes it a safe compound to work with. However, its limited solubility in water may pose a challenge in some experiments.

Future Directions

There are several future directions for the research on 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole. One of the areas of focus is the development of new materials using this compound. It has also been suggested that this compound may have potential applications in the field of medicine, particularly in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound.
Conclusion:
In conclusion, 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole can be achieved using different methods. One of the commonly used methods involves the reaction of 4-chlorobenzyl hydrazine with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with cyanogen bromide to form the final product. Another method involves the reaction of 4-chlorobenzyl hydrazine with 4-chlorobenzoyl chloride in the presence of triethylamine and methanol.

Scientific Research Applications

3,5-bis(4-chlorobenzyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe and in the development of new materials.

properties

IUPAC Name

3,5-bis[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c17-13-5-1-11(2-6-13)9-15-19-16(21-20-15)10-12-3-7-14(18)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKNGMPQJAMNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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